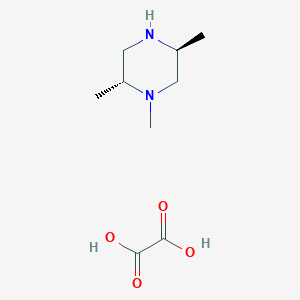

(2R,5S)-1,2,5-Trimethylpiperazine oxalate

Descripción general

Descripción

“(2R,5S)-1,2,5-Trimethylpiperazine oxalate” is a chemical compound with the CAS Number: 1523541-95-8 . It has a molecular weight of 218.25 and its IUPAC name is (2R,5S)-1,2,5-trimethylpiperazine oxalate . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “(2R,5S)-1,2,5-Trimethylpiperazine oxalate” is 1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3; (H,3,4) (H,5,6)/t6-,7+;/m0./s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“(2R,5S)-1,2,5-Trimethylpiperazine oxalate” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Sure! Here’s a comprehensive analysis of the scientific research applications of (2R,5S)-1,2,5-Trimethylpiperazine oxalate, focusing on six unique fields:

Neurodegenerative Disease Research

(2R,5S)-1,2,5-Trimethylpiperazine oxalate has shown potential in the treatment of neurodegenerative diseases such as Parkinson’s, Alzheimer’s, and Schizophrenia. Molecular docking studies suggest that this compound can act as an inhibitor, potentially slowing the progression of these diseases by interacting with specific neural pathways .

Pharmaceutical Development

This compound is being explored for its bioactive properties, which are crucial in the development of new pharmaceuticals. Its stability and strong electrophilic activity make it a promising candidate for drug design, particularly in creating medications that require precise molecular interactions .

Organic Synthesis

In organic chemistry, (2R,5S)-1,2,5-Trimethylpiperazine oxalate is used as a building block for synthesizing more complex molecules. Its unique stereochemistry allows for the creation of compounds with specific three-dimensional structures, which are essential in the development of stereospecific drugs and materials .

Material Science

The compound’s ability to form stable crystalline structures makes it valuable in material science. Researchers are investigating its use in creating new materials with desirable properties, such as enhanced thermal stability and specific electronic characteristics .

Biochemical Studies

In biochemical research, (2R,5S)-1,2,5-Trimethylpiperazine oxalate is used to study enzyme interactions and protein folding. Its unique structure allows scientists to explore how small molecules interact with larger biological macromolecules, providing insights into fundamental biochemical processes .

Therapeutic Interventions

Beyond neurodegenerative diseases, this compound is being studied for its potential in treating other conditions, such as certain types of cancer and metabolic disorders. Its ability to modulate biological pathways makes it a versatile tool in therapeutic research .

These applications highlight the versatility and importance of (2R,5S)-1,2,5-Trimethylpiperazine oxalate in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

oxalic acid;(2R,5S)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-6-5-9(3)7(2)4-8-6;3-1(4)2(5)6/h6-8H,4-5H2,1-3H3;(H,3,4)(H,5,6)/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBIBDQOZBEFCJ-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@H](CN1C)C.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-1,2,5-Trimethylpiperazine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)

![exo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3105166.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/structure/B3105190.png)

![2-Azaspiro[3.3]heptan-6-ol trifluoroacetate](/img/structure/B3105211.png)

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105216.png)